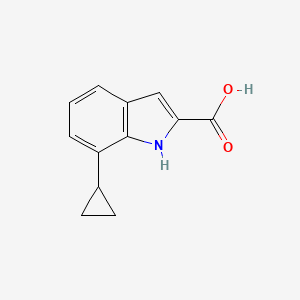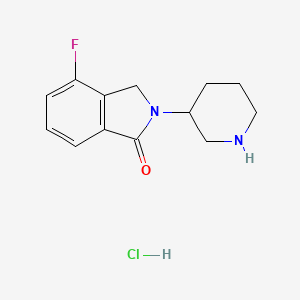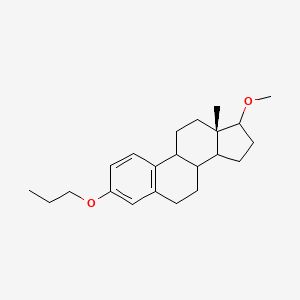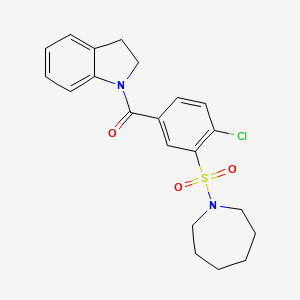
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that features a cyclohexyl ring substituted with an amide and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of an amine with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing the amide and carbamate groups. This step may involve protecting group strategies to ensure selective reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carbamate functional groups.
Reduction: Reduction reactions can target the carbonyl groups in the amide and carbamate, potentially converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives such as carboxylic acids or N-oxides.
Reduction: Reduced products may include primary or secondary amines.
Substitution: Substituted carbamates with different alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups could form hydrogen bonds or other interactions with the active sites of these targets, influencing their function.
類似化合物との比較
Similar Compounds
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
特性
分子式 |
C18H35N3O3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22) |
InChIキー |
ZGUQEAYRRWXYIK-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)

![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)





![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)

![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)


![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)
